molecular formula C21H32O13 B569008 Antiarol rutinoside CAS No. 261351-23-9

Antiarol rutinoside

Cat. No.: B569008
CAS No.: 261351-23-9
M. Wt: 492.474
InChI Key: FNPXSSIBZAQOBP-PFQYSTRESA-N
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Description

Antiarol rutinoside is a naturally occurring compound found in various plant species. It is known for its unique chemical structure and potential biological activities. The compound is classified as a phenolic glycoside, specifically a 3,4,5-trimethoxyphenyl 6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside . Its molecular formula is C21H32O13, and it has a molecular weight of 492.47 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Antiarol rutinoside can be synthesized through a series of chemical reactions involving the glycosylation of 3,4,5-trimethoxyphenol with appropriate sugar donors. The reaction typically requires the use of catalysts and specific reaction conditions to ensure the formation of the desired glycosidic bond .

Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources known to be rich in this compound, such as cranberries, lemons, and grapefruit. The extraction process includes grinding, leaching, and purification steps to isolate the compound in its crystalline form .

Chemical Reactions Analysis

Types of Reactions: Antiarol rutinoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of antiarol rutinoside involves its interaction with various molecular targets and pathways. The compound exhibits antioxidant activity by scavenging free radicals and inhibiting oxidative stress. It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes . Additionally, this compound has been shown to interact with specific protein systems, leading to its anti-tumor and antimicrobial effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2-methyl-6-[[3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O13/c1-8-13(22)15(24)17(26)20(32-8)31-7-12-14(23)16(25)18(27)21(34-12)33-9-5-10(28-2)19(30-4)11(6-9)29-3/h5-6,8,12-18,20-27H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPXSSIBZAQOBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C(C(=C3)OC)OC)OC)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is known about the presence of antiarol rutinoside in Callicarpa arborea Roxb.?

A: this compound was identified for the first time in Callicarpa arborea Roxb., alongside eleven other known compounds. [] The study did not investigate the specific biological activities or properties of the isolated compounds.

Q2: Are there any studies investigating the potential biological activities of this compound?

A: The provided research paper [] focuses on the isolation and structural characterization of compounds from Callicarpa arborea Roxb. and does not delve into the biological activities of this compound. Further research is needed to explore its potential therapeutic applications.

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